6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a chemical compound with the CAS RN®: 2177265-06-2 . It is produced by Combi-Blocks and is stored under freezing conditions .
Molecular Structure Analysis
The molecular formula of this compound is C6H5BrN4 . It has a molecular weight of 213.03 .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular structure. The molecular weight of this compound is 213.03 . Unfortunately, specific details such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Structural Analysis
The research in this area focuses on the synthesis of complex triazolo[1,5-a]pyridine derivatives, which are of significant interest due to their diverse biological activities. For instance, one study detailed the synthesis and molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, showcasing the potential for creating structurally unique compounds through various chemical reactions (Hwang et al., 2006). Similarly, innovative methods for the synthesis of 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation have been developed, demonstrating a concise route to these compounds (Zheng et al., 2014).
Anticancer Activity
A noteworthy application is the discovery of triazolopyrimidines as anticancer agents, where derivatives of the triazolo[1,5-a]pyrimidine class were found to inhibit tumor growth through a unique mechanism of tubulin inhibition. This represents a promising direction for cancer treatment, highlighting the therapeutic potential of these compounds (Zhang et al., 2007).
Synthetic Versatility and Chemical Diversity
The chemical versatility of triazolo[1,5-a]pyridine compounds is further demonstrated in studies focusing on their synthesis and potential for further chemical modifications. For example, the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their subsequent rearrangement to [1,5-c] analogues showcases the adaptability of these compounds for diverse synthetic applications (Tang et al., 2014).
Antimicrobial Properties
In addition to their anticancer potential, some derivatives of the triazolo[1,5-a]pyridine class have been investigated for their antimicrobial properties. This includes the synthesis and evaluation of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, highlighting the broad spectrum of biological activities these compounds possess (Abunada et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N4/c8-3-1-2-4-13-6(12)14-15(4)5(3)7(9,10)11/h1-2H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVLYMLNJDFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1Br)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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